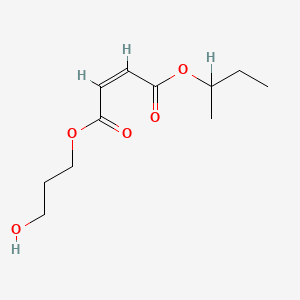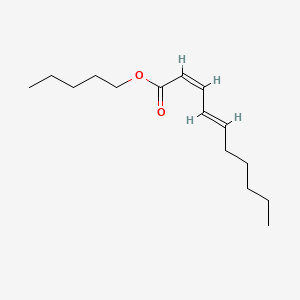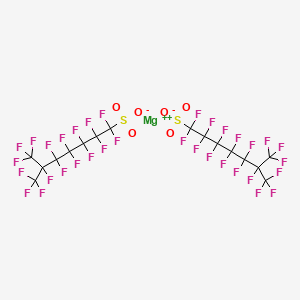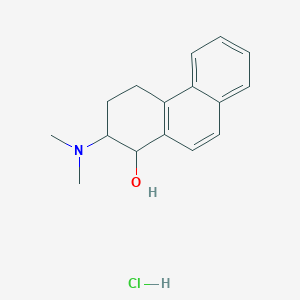
2-(Dimethylamino)-1,2,3,4-tetrahydrophenanthren-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 402382 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 402382 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The exact synthetic route can vary, but it often involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into NSC 402382.
Industrial Production Methods
In an industrial setting, the production of NSC 402382 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment is crucial in achieving efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 402382 is known to undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions involving NSC 402382 typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The products formed from the reactions of NSC 402382 depend on the type of reaction and the conditions used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
NSC 402382 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: NSC 402382 is used in studies involving cellular processes and biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug discovery and development.
Industry: NSC 402382 is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 402382 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context in which NSC 402382 is used.
Comparaison Avec Des Composés Similaires
NSC 402382 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 19044: An opioid agonist used as an analgesic.
NSC 125973: Another compound with applications in cancer research.
Propriétés
Numéro CAS |
7598-86-9 |
|---|---|
Formule moléculaire |
C16H20ClNO |
Poids moléculaire |
277.79 g/mol |
Nom IUPAC |
2-(dimethylamino)-1,2,3,4-tetrahydrophenanthren-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-17(2)15-10-9-13-12-6-4-3-5-11(12)7-8-14(13)16(15)18;/h3-8,15-16,18H,9-10H2,1-2H3;1H |
Clé InChI |
ABQKCZOZNQXYQN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC2=C(C1O)C=CC3=CC=CC=C23.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


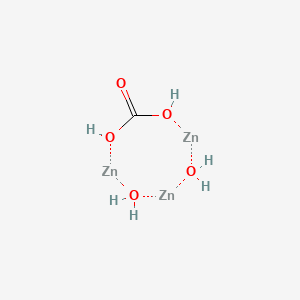
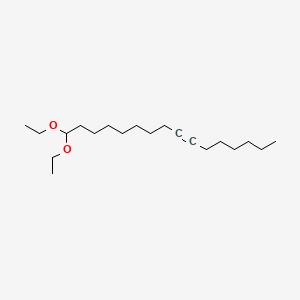
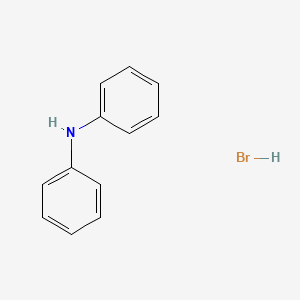
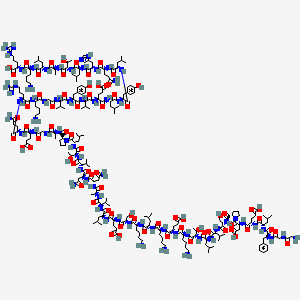

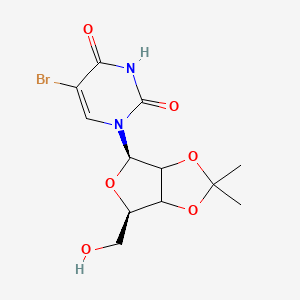
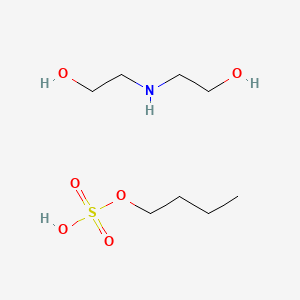

![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
